

# Historical Clinical Guidelines for Co-proxamol Prescribing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the historical clinical guidelines for the prescription of **co-proxamol**, a combination analgesic containing dextropropoxyphene and paracetamol. The document outlines the intended use, dosage, and the clinical evidence that underpinned its use, as well as the significant safety concerns that ultimately led to the withdrawal of its marketing authorization in the United Kingdom and other countries. The information is intended to serve as a reference for researchers in pharmacology, drug safety, and regulatory affairs.

#### Introduction

**Co-proxamol** was a widely prescribed analgesic for the management of mild to moderate pain. It combined the opioid agonist dextropropoxyphene hydrochloride (32.5 mg) and the non-opioid analgesic paracetamol (325 mg)[1][2][3]. The rationale for this combination was to provide a synergistic analgesic effect, allowing for a lower dose of the opioid component. However, growing concerns over its safety profile, particularly in overdose, led to a phased withdrawal from the UK market between 2005 and 2007, a decision that was later followed by other regulatory bodies worldwide[4][5].

## **Historical Prescribing Guidelines (Pre-2005)**

Prior to the initiation of its withdrawal, **co-proxamol** was indicated for the relief of mild to moderate pain. The typical adult dosage was two tablets every four hours as needed for pain,



with a maximum of eight tablets in a 24-hour period[3].

#### Indications:

- Musculoskeletal pain (e.g., backache, arthritis)[3][6]
- Post-surgical pain[6]
- Headache[3]
- Toothache[3]
- Period pain[3]

Contraindications and Cautions (often emphasized closer to and during the withdrawal period):

- Patients with suicidal ideation or a history of suicide attempts[2][4][7].
- Individuals with a history of addiction or substance abuse[2][4][7].
- Concurrent use of alcohol or other central nervous system (CNS) depressants[1][2][4].
- It was not recommended for use in children[2].

#### **Quantitative Data Summary**

The decision to withdraw **co-proxamol** was heavily influenced by quantitative data related to its efficacy and, more critically, its association with fatal overdoses.

## Table 1: Efficacy of Co-proxamol vs. Paracetamol in Clinical Trials



| Outcome Measure                 | Comparison                     | Result | Confidence Interval<br>(95%) |
|---------------------------------|--------------------------------|--------|------------------------------|
| Difference in Pain<br>Intensity | Co-proxamol vs.<br>Paracetamol | 7.3%   | -0.2% to 14.9%               |
| Response Rate Ratio             | Co-proxamol vs.<br>Paracetamol | 1.05   | 0.8 to 1.3                   |

Source: Systematic overview of 26 randomised controlled trials involving 2231 patients with postsurgical, arthritis, and musculoskeletal pain[6]. The data indicated that there was little objective evidence to support the superior analgesic efficacy of **co-proxamol** over paracetamol alone in moderate pain[6].

Table 2: Co-proxamol Related Deaths in England and Wales (Pre- and Post-Withdrawal Announcement)

| Time Period | Average Annual Deaths (Suicide and Accidental Poisoning) |
|-------------|----------------------------------------------------------|
| 1998-2004   | ~271                                                     |
| 2008-2010   | ~23                                                      |

Source: Evaluation of the impact of **co-proxamol** withdrawal in England and Wales[5].

Table 3: Reduction in Co-proxamol Prescribing and Deaths (2005-2007)

| Metric                       | Reduction                                                                 |
|------------------------------|---------------------------------------------------------------------------|
| Prescriptions                | 59% decrease                                                              |
| Deaths involving co-proxamol | Estimated 349 fewer deaths (including suicides and accidental poisonings) |

Source: Time series analysis of the effect of the withdrawal announcement[8].



#### **Experimental Protocols**

Detailed experimental protocols for the original clinical trials assessing the efficacy and safety of **co-proxamol** are not readily available in the public domain. However, a systematic review published in the BMJ in 1997 provides insight into the general methodology of the trials that informed prescribing practices[6].

Protocol: Systematic Review of Co-proxamol Efficacy

- Objective: To evaluate the comparative efficacy and tolerability of the paracetamoldextropropoxyphene combination versus paracetamol alone.
- Study Design: A systematic review and meta-analysis of randomized controlled trials (RCTs).
  The review included head-to-head comparison trials and single-active placebo-controlled trials.
- Inclusion Criteria: RCTs involving patients with postsurgical pain, arthritis, or musculoskeletal pain that compared **co-proxamol**, paracetamol, and placebo.
- Data Extraction: Two independent reviewers extracted data on pain intensity, patientreported pain relief (defined as moderate to excellent), and the incidence of side effects.
- Primary Outcome Measures:
  - Sum of the difference in pain intensity.
  - Response rate ratio, where a response was defined as moderate to excellent pain relief.
- Statistical Analysis: Data from individual trials were pooled using statistical methods to calculate the overall effect size. A random-effects model was used if significant heterogeneity was detected between studies.

#### **Signaling Pathways**

The analgesic and toxic effects of **co-proxamol** are a result of the distinct mechanisms of action of its two components: dextropropoxyphene and paracetamol.



#### **Dextropropoxyphene Signaling Pathway**

Dextropropoxyphene is a weak opioid agonist that primarily acts on the  $\mu$ -opioid receptors in the central nervous system. Its binding to these G-protein coupled receptors initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the perception of pain.



Click to download full resolution via product page

Caption: Dextropropoxyphene's opioid receptor-mediated signaling pathway.

#### **Paracetamol Signaling Pathway**

The mechanism of action of paracetamol is complex and not fully elucidated. It is thought to exert its analgesic effects primarily within the central nervous system through multiple pathways, including the modulation of the endocannabinoid system and descending serotonergic pathways.





Click to download full resolution via product page

Caption: Postulated central analgesic mechanisms of paracetamol.

### **Logical Workflow for Withdrawal Decision**

The decision by the Medicines and Healthcare products Regulatory Agency (MHRA) to withdraw **co-proxamol** followed a logical process of risk-benefit assessment.





Click to download full resolution via product page

Caption: Decision-making workflow for the withdrawal of **co-proxamol**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. best.barnsleyccg.nhs.uk [best.barnsleyccg.nhs.uk]
- 2. kentandmedwayformulary.nhs.uk [kentandmedwayformulary.nhs.uk]
- 3. Dextropropoxyphene Wikipedia [en.wikipedia.org]
- 4. Evaluation of the impact of co-proxamol withdrawal in England and Wales on prescribing and deaths - A multicentre programme of clinical and public health research in support of the National Suicide Prevention Strategy for England - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. www-bmj-com.bibliotheek.ehb.be [www-bmj-com.bibliotheek.ehb.be]
- 6. selondonics.org [selondonics.org]
- 7. Effect of withdrawal of co-proxamol on prescribing and deaths from drug poisoning in England and Wales: time series analysis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic overview of co-proxamol to assess analgesic effects of addition of dextropropoxyphene to paracetamol - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Historical Clinical Guidelines for Co-proxamol Prescribing: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15181980#historical-clinical-guidelines-for-co-proxamol-prescribing]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com